CE;Triethyleneglycolmonooctylether
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Overview
Description
. It is a member of the glycol ether family, which are compounds that contain both ether and alcohol functional groups. This compound is characterized by its high solubility in water and organic solvents, making it a versatile solvent in various applications .
Preparation Methods
The synthesis of CE;Triethyleneglycolmonooctylether typically involves the reaction of octanol with ethylene oxide. The process can be carried out under basic or acidic conditions, with the choice of catalyst influencing the reaction rate and yield. Industrial production often employs continuous processes to ensure consistent quality and high efficiency .
Chemical Reactions Analysis
CE;Triethyleneglycolmonooctylether can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
CE;Triethyleneglycolmonooctylether has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of CE;Triethyleneglycolmonooctylether primarily involves its role as a solvent. By interacting with various molecular targets, it can enhance the solubility and stability of other compounds, facilitating their reactions and interactions. This property is particularly valuable in drug delivery systems, where it helps in the efficient transport and release of active pharmaceutical ingredients .
Comparison with Similar Compounds
CE;Triethyleneglycolmonooctylether can be compared with other glycol ethers such as:
Triethylene glycol monomethyl ether: Similar in structure but with a shorter alkyl chain, leading to different solubility and reactivity properties.
Tetraethylene glycol monomethyl ether: Contains an additional ethylene glycol unit, which affects its physical and chemical properties.
Diethylene glycol monobutyl ether: Has a shorter glycol chain and different alkyl group, resulting in distinct applications and reactivity.
These comparisons highlight the unique properties of this compound, particularly its balance of hydrophilic and hydrophobic characteristics, making it a versatile solvent in various fields .
Properties
Molecular Formula |
C10H20O3 |
---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1-ethenoxyperoxyoctane |
InChI |
InChI=1S/C10H20O3/c1-3-5-6-7-8-9-10-12-13-11-4-2/h4H,2-3,5-10H2,1H3 |
InChI Key |
WZUADVKWFSCCSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOOOC=C |
Origin of Product |
United States |
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